molecular formula C24H26FNO6 B215662 Isobutyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate

Isobutyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate

Cat. No. B215662
M. Wt: 443.5 g/mol
InChI Key: VRVDIXOJHWOXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate, also known as Compound A, is a novel small molecule that has gained attention for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of Isobutyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate A is not fully understood, but it is believed to be mediated through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that plays a critical role in regulating the cellular response to oxidative stress and inflammation. Activation of the Nrf2 pathway by Isobutyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate A leads to the upregulation of antioxidant and anti-inflammatory genes, which ultimately results in the therapeutic effects of Isobutyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate A.
Biochemical and Physiological Effects:
Isobutyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate A has been shown to have several biochemical and physiological effects, including the inhibition of tumor growth, reduction of inflammation, and improvement of glucose metabolism. In preclinical studies, Isobutyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate A has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Isobutyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate A also reduces the production of pro-inflammatory cytokines and chemokines, which contribute to the pathogenesis of various inflammatory diseases. Additionally, Isobutyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate A has been shown to improve glucose metabolism by increasing insulin sensitivity and glucose uptake in skeletal muscle cells.

Advantages and Limitations for Lab Experiments

One of the advantages of Isobutyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate A is its high potency and selectivity, which allows for the use of lower concentrations in lab experiments. Additionally, Isobutyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate A has good solubility in aqueous and organic solvents, making it suitable for various experimental conditions. However, one of the limitations of Isobutyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate A is its complex synthesis process, which may limit its availability for use in experiments.

Future Directions

For research on Isobutyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate A include the development of more efficient synthesis methods, the evaluation of its efficacy in clinical trials, and the identification of its targets and downstream effectors.

Synthesis Methods

Isobutyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate A is synthesized through a multi-step organic synthesis process, which involves the reaction of several chemical reagents. The synthesis process of Isobutyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate A is complex and time-consuming, requiring high-level expertise in organic chemistry. However, the yield of Isobutyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate A is relatively high, and the purity can be easily achieved through purification methods.

Scientific Research Applications

Isobutyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. Several preclinical studies have demonstrated the efficacy of Isobutyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate A in inhibiting tumor growth, reducing inflammation, and improving glucose metabolism.

properties

Product Name

Isobutyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate

Molecular Formula

C24H26FNO6

Molecular Weight

443.5 g/mol

IUPAC Name

2-methylpropyl 4-[[5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate

InChI

InChI=1S/C24H26FNO6/c1-16(2)14-32-24(30)18-8-12-20(13-9-18)26-22(28)4-3-5-23(29)31-15-21(27)17-6-10-19(25)11-7-17/h6-13,16H,3-5,14-15H2,1-2H3,(H,26,28)

InChI Key

VRVDIXOJHWOXSI-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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